molecular formula C11H26Cl2N2 B1424681 n,n-Diethyl-2-(4-piperidinyl)-1-ethanamine dihydrochloride CAS No. 106594-18-7

n,n-Diethyl-2-(4-piperidinyl)-1-ethanamine dihydrochloride

Cat. No.: B1424681
CAS No.: 106594-18-7
M. Wt: 257.24 g/mol
InChI Key: KUYFESVKRSMBCY-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(4-piperidinyl)-1-ethanamine dihydrochloride is a chemical compound with the molecular formula C11H26Cl2N2. It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(4-piperidinyl)-1-ethanamine dihydrochloride typically involves the reaction of piperidine with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps to remove impurities and obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(4-piperidinyl)-1-ethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines .

Scientific Research Applications

N,N-Diethyl-2-(4-piperidinyl)-1-ethanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(4-piperidinyl)-1-ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Diethyl-2-(4-piperidinyl)-1-ethanamine dihydrochloride include other piperidine derivatives and amine compounds with similar structural features .

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

N,N-diethyl-2-piperidin-4-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2.2ClH/c1-3-13(4-2)10-7-11-5-8-12-9-6-11;;/h11-12H,3-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYFESVKRSMBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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